

UNC2025 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UNC2025 hydrochloride*

Cat. No.: *B2484027*

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UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Developed as a therapeutic agent for acute leukemia, its efficacy is rooted in its ability to selectively target these kinases.[4][5] This guide provides a comparative analysis of UNC2025's cross-reactivity with other kinases, supported by experimental data, to offer researchers a clear perspective on its selectivity profile.

Kinase Inhibition Profile

UNC2025 demonstrates sub-nanomolar inhibitory activity against both MER and FLT3 in cell-free assays, with IC₅₀ values of 0.74 nM and 0.8 nM, respectively.[1] Its selectivity has been evaluated against a broad panel of kinases, revealing a high degree of specificity for its primary targets.

Comparative Kinase Inhibition Data

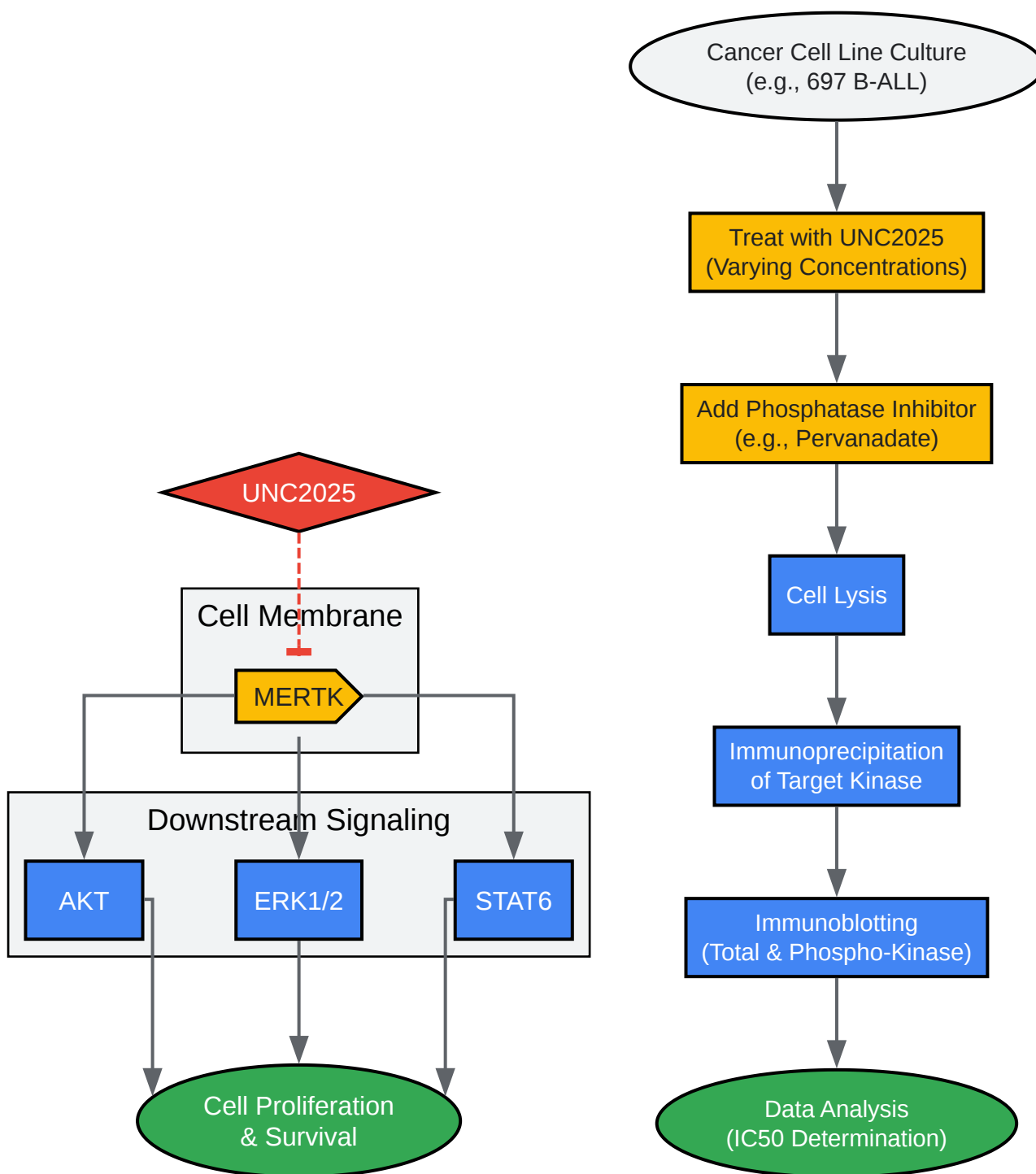
The following table summarizes the inhibitory activity of UNC2025 against a selection of kinases. This data highlights the compound's potent activity against MER and FLT3 and its significantly lower potency against other related kinases, such as other members of the TAM (Tyro3, Axl, MER) family.

Kinase Target	IC50 (nM) - Cell-Free Assay	Ki (nM)	Notes
MER	0.46[2][3], 0.74[1][3]	0.16[4]	Primary Target
FLT3	0.35[2][3], 0.8[1][3]	-	Primary Target
Axl	1.65[2][3], 14[1], 29[5][6]	13.3[3][4]	>45-fold selectivity for MERTK relative to Axl. [3][4]
Tyro3	5.83[3], 17[1], 37[5][6]	-	Member of the TAM kinase family.
TrkA	1.67[2][3]	-	
TrkC	4.38[2][3]	-	
QIK	5.75[3]	-	
SLK	6.14[3]	-	
NuaK1	7.97[3]	-	
Kit (c-Kit)	8.18[3]	-	
Met (c-Met)	364[2][3]	-	

In broader kinome profiling against over 300 kinases, UNC2025 demonstrated significant selectivity. At a concentration of 100 nM, which is more than 100 times its IC50 for MER, only 66 out of 305 kinases were inhibited by more than 50%. [4][5][6]

MERTK Signaling Pathway Inhibition

UNC2025 effectively inhibits the MERTK signaling pathway, which is crucial for cell survival and proliferation in various cancers. Downstream targets of MERTK that are inhibited by UNC2025 include AKT, ERK1/2, and STAT6. [1][3][4]



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